molecular formula C15H11Cl2NO2 B1669907 1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one CAS No. 118290-05-4

1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one

Cat. No. B1669907
M. Wt: 308.2 g/mol
InChI Key: BRDJPCFGLMKJRU-UHFFFAOYSA-N
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Description

1,3-Dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one, also known as DDAO, is a near-infrared (NIR) fluorophore . It has received increasing attention in recent years due to its near-infrared emission at 658 nm, low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . The reported DDAO-based fluorescent probes can be applied to biological imaging of enzymes and other substances in vivo with high sensitivity and selectivity .


Physical And Chemical Properties Analysis

DDAO exhibits near-infrared emission at 658 nm, has a low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . Its molecular weight is 308.16 .

Scientific Research Applications

Application in Biochemistry and Molecular Biology

DDAO is a near-infrared (NIR) fluorophore that has received increasing attention in recent years . It exhibits near-infrared emission at 658 nm, has a low pKa (~5.0), good water solubility, and a high quantum yield (Φ = 0.39) .

Summary of the Application

DDAO-based fluorescent probes can be applied to biological imaging of enzymes and other substances in vivo with high sensitivity and selectivity . A novel NIR H2S fluorescent probe DDAO-CN based on DDAO was designed and synthesized .

Methods of Application or Experimental Procedures

In PBS buffer (10 mM, pH 7.4), the probe DDAO-CN displayed specific selection, short response time (within 10 s), and a low detection limit (4.3 nM) towards H2S under the catalysis of CTAB . The probe is also able to sense H2S gas produced by food spoilage via a fluorescent test strip loaded with DDAO-CN .

Results or Outcomes Obtained

The probe has been successfully used for bioimaging H2S in HeLa cells with low cytotoxicity . It has an optimal pH range of 6.0–9.0, making it suitable for a variety of biological applications .

Sensing Laccase in Fungi

DDAO can be used as a far-red fluorescent probe for sensing laccase in fungi . Laccase is a copper-containing phenol oxidase found in higher plants, fungi, bacteria, and even insects . The probe was used to determine that Rhizopus oryzae had a high level of endogenous laccase among 24 fungal strains . The Rhizopus oryzae was then used as a biocatalyst for the preparation of dicoumarin, resulting in significant inhibition of Mycobacterium tuberculosis H37Ra .

Calibration Standard for DDAO-based Enzyme Substrates

DDAO is used as a calibration standard for DDAO-based enzyme substrates . It has pH-dependent red fluorescence with excitation close to the He-Ne red laser at 633 nm .

Sensing Enzyme Activity

DDAO can be used to detect the activity of different enzymes, such as β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human serum albumin, and esterase . It is a potential near-infrared (NIR) red fluorescent probe with adjustable excitation wavelength (600-650 nm) and long emission wavelength (λem = 656 nm) .

properties

IUPAC Name

6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJPCFGLMKJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dichloro-7-hydroxy-9,9-dimethylacridin-2(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one
Reactant of Route 2
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one
Reactant of Route 3
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one
Reactant of Route 4
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one
Reactant of Route 5
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one
Reactant of Route 6
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one

Citations

For This Compound
3
Citations
G Amitai, R Adani, G Yacov, S Yishay, S Teitlboim… - Toxicology, 2007 - Elsevier
In order to enhance the enzymatic detoxification rate of organophosphorus (OP) nerve agents we have searched for more active variants of recombinant mammalian paraoxonase (…
Number of citations: 48 www.sciencedirect.com
G Amitai, R Adani, O Limanovich, S Teitlboim… - Chemico-biological …, 2008 - Elsevier
Organophosphorus hydrolases (OPH) such as mammalian plama paraoxonase (PON1) detoxify asymmetric toxic organophosphorus (OP) nerve agents by preferentially hydrolyzing the …
Number of citations: 6 www.sciencedirect.com
CM Timperley, J Tattersall - Best Synthetic Methods, 2015 - Elsevier
The element phosphorus; principal compounds of phosphorus; phosphorus compounds in living systems; a brief history of synthetic organophosphorus (OP) chemistry; nomenclature of …
Number of citations: 5 www.sciencedirect.com

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